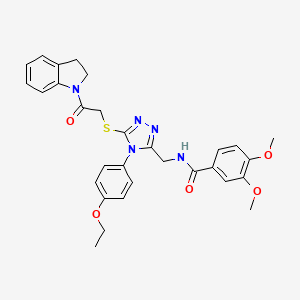

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C30H31N5O5S and its molecular weight is 573.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the indolin moiety and methoxy groups enhances its pharmacological profile. The molecular formula is C_{24}H_{28N_4O_4S, with a molecular weight of approximately 460.57 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

-

Anticancer Activity :

- The triazole ring is implicated in antitumor activity by inhibiting angiogenesis and inducing apoptosis in cancer cells. Studies have shown that related triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines .

-

Anti-inflammatory Effects :

- Compounds containing indole and triazole moieties are known to modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their anti-inflammatory properties.

- Antimicrobial Activity :

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds:

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

- In Vivo Studies :

Data Table: Biological Activities of Related Compounds

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of a triazole ring, which is known for its diverse biological activities. The incorporation of indolin and ethoxyphenyl moieties enhances its pharmacological profile. The structure can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the presence of the expected functional groups.

Biological Activities

Research has indicated that compounds containing triazole rings exhibit a wide range of biological activities:

- Anticancer Properties : Triazole derivatives have shown promise in cancer treatment by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that triazole-based compounds can inhibit the growth of Ewing's sarcoma cells, suggesting their potential as anticancer agents .

- Antimicrobial Activity : Compounds similar to N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide have been reported to possess antimicrobial properties against a variety of pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can act as inhibitors of inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound may extend to several areas:

Cancer Treatment

The compound's ability to inhibit specific cancer cell lines positions it as a candidate for further development in oncology. Its mechanism of action may involve targeting specific oncogenic pathways or proteins associated with tumor growth.

Antimicrobial Therapy

Given its antimicrobial properties, this compound could be explored as a new therapeutic option against resistant strains of bacteria or fungi. The combination of triazole with indoline structures may enhance efficacy compared to existing treatments.

Neurological Disorders

Research into similar compounds has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease or Parkinson's disease. The modulation of neuroinflammatory processes is a key area of interest .

Case Studies and Research Findings

Several studies have highlighted the promising applications of compounds related to this compound:

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triazole ring and thioether group are key sites for nucleophilic substitution. For example:

-

Thioether sulfur : The sulfur atom in the thioether linkage undergoes nucleophilic displacement under basic conditions. In the presence of alkyl halides, this can lead to sulfonium salt formation or displacement by stronger nucleophiles (e.g., amines, thiols) .

-

Triazole ring : The 1,2,4-triazole core facilitates substitution at the N1 or N4 positions. For instance, reaction with methyl iodide yields quaternary ammonium derivatives, altering electronic properties.

Table 1: Substitution Reactions

| Reaction Site | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Thioether (S) | CH₃I | Sulfonium salt | Basic (K₂CO₃), DMF, 60°C | |

| Triazole (N1) | R-X | Alkylated triazole | Polar aprotic solvent, RT |

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity:

-

Controlled oxidation (e.g., H₂O₂, NaIO₄) yields sulfoxide intermediates.

-

Strong oxidants (e.g., mCPBA) convert the thioether to a sulfone, increasing polarity and hydrogen-bonding capacity .

Key Finding : Sulfone derivatives exhibit enhanced metabolic stability in pharmacokinetic studies compared to sulfoxides .

Hydrolysis of Amide and Ether Groups

-

Amide bond : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, producing carboxylic acid and amine fragments. Stability studies indicate resistance to enzymatic hydrolysis at physiological pH .

-

Ether groups : The ethoxy and methoxy substituents are hydrolyzed under strong acidic conditions (e.g., HBr/AcOH), generating phenolic derivatives .

Cyclization and Rearrangement

Under thermal or photolytic conditions, the compound undergoes intramolecular cyclization:

-

The indolin-1-yl-2-oxoethyl moiety participates in aza-Michael addition with the triazole ring, forming fused bicyclic structures .

-

Mechanism : Base-catalyzed deprotonation initiates nucleophilic attack, followed by ring closure .

Metal-Catalyzed Cross-Coupling

The ethoxyphenyl group enables Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄:

-

Substitution at the para-position of the ethoxyphenyl ring introduces diverse aryl groups, modulating steric and electronic properties .

Reductive Transformations

-

Nitro reduction : If nitro groups are introduced via substitution, catalytic hydrogenation (H₂/Pd-C) converts them to amines .

-

Disulfide formation : Thiol-disulfide exchange reactions are possible if the thioether is converted to a thiol intermediate.

Stability Under Physiological Conditions

Studies on structurally analogous triazole derivatives reveal:

Propiedades

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O5S/c1-4-40-23-12-10-22(11-13-23)35-27(18-31-29(37)21-9-14-25(38-2)26(17-21)39-3)32-33-30(35)41-19-28(36)34-16-15-20-7-5-6-8-24(20)34/h5-14,17H,4,15-16,18-19H2,1-3H3,(H,31,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXBKKKUIOUUDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.